2,5-dimethyl-N-{[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]methyl}benzamide

Epigenetic inhibitor PRMT4 Cancer research

2,5-dimethyl-N-{[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]methyl}benzamide (CAS 1797975-19-9) is a synthetic small molecule belonging to the class of morpholinyl-pyrimidinyl benzamides. This compound has been investigated for its role as an inhibitor of protein arginine N-methyltransferase (PRMT) enzymes, specifically PRMT4 (CARM1) and PRMT6, which are key epigenetic regulators.

Molecular Formula C19H24N4O2
Molecular Weight 340.427
CAS No. 1797975-19-9
Cat. No. B2640394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dimethyl-N-{[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]methyl}benzamide
CAS1797975-19-9
Molecular FormulaC19H24N4O2
Molecular Weight340.427
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)C(=O)NCC2=NC(=NC(=C2)C)N3CCOCC3
InChIInChI=1S/C19H24N4O2/c1-13-4-5-14(2)17(10-13)18(24)20-12-16-11-15(3)21-19(22-16)23-6-8-25-9-7-23/h4-5,10-11H,6-9,12H2,1-3H3,(H,20,24)
InChIKeySTPCENPKCYEMPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Product Profile: 2,5-dimethyl-N-{[6-methyl-2-( morpholin-4-yl ) pyrimidin-4-yl ] methyl } benzamide


2,5-dimethyl-N-{[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]methyl}benzamide (CAS 1797975-19-9) is a synthetic small molecule belonging to the class of morpholinyl-pyrimidinyl benzamides. This compound has been investigated for its role as an inhibitor of protein arginine N-methyltransferase (PRMT) enzymes, specifically PRMT4 (CARM1) and PRMT6, which are key epigenetic regulators. Evidence from BindingDB indicates potential low nanomolar enzymatic inhibitory activity, making it a candidate for targeted research in oncology and epigenetic disorders [1]. Its structural features, including the 2,5-dimethyl substitution on the benzamide ring and the N-linked morpholinopyrimidine moiety, distinguish it from other PRMT modulators.

Procurement Risks: Why Generic Substitution of 2,5-dimethyl-N-{[6-methyl-2-( morpholin-4-yl ) pyrimidin-4-yl ] methyl } benzamide Fails


Broad substitution with other benzamide derivatives or pan-PRMT inhibitors is scientifically unsound for studies requiring isoform-specific modulation. The target compound features a unique 2,5-dimethylbenzamide scaffold linked to a 6-methyl-2-morpholinopyrimidine at the 4-position via a methylene bridge, a topology that is distinct from its close analog, 2,5-dimethyl-N-{4-methyl-6-(morpholin-4-yl)pyrimidin-2-ylmethyl}benzamide (CAS 1797806-43-9), which has a reversed substitution pattern on the pyrimidine ring [1]. This positional isomerism can lead to divergent binding affinities and selectivity profiles for PRMT enzymes. As evidenced by BindingDB data, even subtle structural changes within this chemotype result in significant shifts in inhibitory potency (e.g., IC50 values fluctuate between 23 nM and 64 nM for different isoforms) [2]. Generic selection without rigorous comparative data risks invalidating SAR studies and introducing uncontrolled variables into biological assays.

Quantitative Differentiation: Evidence for 2,5-dimethyl-N-{[6-methyl-2-( morpholin-4-yl ) pyrimidin-4-yl ] methyl } benzamide


PRMT4 (CARM1) Inhibitory Potency

The compound demonstrates potent inhibition of human PRMT4/CARM1, a histone-arginine methyltransferase implicated in cancer and metabolic disorders. In a biochemical assay measuring inhibition of full-length PRMT4 (residues 1-608) expressed in 293F cells, the target compound achieved an IC50 of 23 nM [1]. This represents a substantial 2.8-fold increase in potency against PRMT4 compared to its activity against PRMT6 (IC50 = 64 nM), indicating a selectivity profile that is valuable for dissecting PRMT4-specific biology.

Epigenetic inhibitor PRMT4 Cancer research

Dual PRMT6 Inhibitory Activity

In addition to its primary activity against PRMT4, the compound is a validated inhibitor of PRMT6. A biochemical assay using human full-length PRMT6 (residues 1-375) expressed in a baculovirus system resulted in an IC50 of 64 nM [1].

PRMT6 inhibition H3R2 methylation Lung cancer

Structural Divergence from a Positional Isomer Analog

The compound's unique substitution pattern on the pyrimidine ring—a methylene-benzamide at the 4-position and a morpholine at the 2-position—is structurally distinct from the closely related analog 2,5-dimethyl-N-{4-methyl-6-(morpholin-4-yl)pyrimidin-2-ylmethyl}benzamide (CAS 1797806-43-9), where the benzamide and morpholine groups are swapped [1]. This positional isomerism is a key differentiator in SAR studies, as it is known to modulate binding to PRMT catalytic pockets.

Medicinal chemistry Structure-Activity Relationship (SAR) Pyrimidine substitution

Application Scenarios for 2,5-dimethyl-N-{[6-methyl-2-( morpholin-4-yl ) pyrimidin-4-yl ] methyl } benzamide


PRMT4/CARM1-Dependent Oncology Target Validation

The compound's 23 nM IC50 against PRMT4 [1] makes it suitable for target validation studies in CARM1-overexpressing cancer cell lines, such as certain breast and prostate cancers. Its selectivity over PRMT6 allows researchers to attribute observed anti-proliferative or pro-differentiation effects specifically to PRMT4 inhibition.

Epigenetic Chemical Probe for H3R2 Methylation Studies

With a confirmed IC50 of 64 nM against PRMT6 [1], the compound can be deployed as a probe to investigate the role of asymmetric dimethylation of histone H3 at arginine 2 (H3R2me2a) in processes like DNA repair and transcriptional regulation in lung cancer models.

Isomer-Specific Structure-Activity Relationship (SAR) Expansion

The precise 2-morpholino-4-methylene linkage configuration, which differentiates it from the 4-morpholino-2-methylene isomer (CAS 1797806-43-9) [2], serves as a critical tool for medicinal chemists conducting SAR campaigns to map the steric and electronic requirements of the PRMT binding pocket, guiding the design of next-generation inhibitors.

Quote Request

Request a Quote for 2,5-dimethyl-N-{[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]methyl}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.